molecular formula C10H13NO5 B1260515 Tyrosine, 2,5-dihydroxy-alpha-methyl-

Tyrosine, 2,5-dihydroxy-alpha-methyl-

Cat. No.: B1260515
M. Wt: 227.21 g/mol
InChI Key: HHXDZOBGVZKIJO-JTQLQIEISA-N
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Description

Foundational Concepts of Tyrosine in Biochemical Systems

L-Tyrosine is a non-essential, proteinogenic amino acid, meaning it is one of the 20 standard amino acids used by cells to synthesize proteins. wikipedia.org Its structure features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain consisting of a p-hydroxybenzyl group (a phenol (B47542) ring attached to a methylene (B1212753) group). wikipedia.org This phenolic hydroxyl group is a key determinant of tyrosine's unique biochemical functions.

Beyond its role as a building block for proteins, tyrosine serves as a critical precursor for a variety of important biomolecules. numberanalytics.comnumberanalytics.com In the nervous system and adrenal glands, the enzyme tyrosine hydroxylase converts tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.orgwikipedia.org Furthermore, tyrosine is essential for the production of thyroid hormones (thyroxine and triiodothyronine) in the thyroid gland. wikipedia.orgcreative-proteomics.com

The hydroxyl group on tyrosine's aromatic ring is also a primary site for post-translational modifications. Tyrosine phosphorylation, the attachment of a phosphate (B84403) group by protein kinases, is a fundamental mechanism in signal transduction pathways, regulating cellular processes such as growth, differentiation, and metabolism. wikipedia.orgcreative-proteomics.com This ability to be reversibly modified underscores its central role in cellular communication and control.

PropertyValue
IUPAC Name (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
Chemical Formula C₉H₁₁NO₃
Molar Mass 181.191 g·mol⁻¹
Classification Aromatic, Polar Amino Acid
Codons UAC, UAU
Key Functions Protein synthesis, Precursor to catecholamines and thyroid hormones, Signal transduction (phosphorylation)

Significance of Aromatic Amino Acid Scaffold Diversification in Research

The diversification of amino acid scaffolds, particularly those of aromatic residues like tyrosine, is a cornerstone of modern chemical biology and medicinal chemistry. researchgate.net Modifying the basic structure of these building blocks provides a powerful strategy to develop molecular probes and novel therapeutics. acs.org The rationale behind this approach is that even subtle changes to an amino acid's structure can lead to profound changes in its biological activity and interactions.

Altering the aromatic scaffold can influence a range of properties, including:

Binding Affinity and Selectivity: Introducing new functional groups can create additional points of contact (e.g., hydrogen bonds, hydrophobic interactions) with a biological target, enhancing binding affinity or altering selectivity for one protein over another. nih.gov

Conformational Control: Incorporating bulky groups or constraints into the amino acid structure can restrict the conformational freedom of peptides and proteins, helping to stabilize specific secondary structures like β-sheets or α-helices. unimi.it

Metabolic Stability: Modifications can block sites of enzymatic degradation, increasing the in vivo half-life of peptide-based drugs.

Probing Mechanism: Introducing spectroscopic handles (like fluorescent groups) or photo-crosslinkers onto the scaffold allows researchers to study protein-protein interactions, protein localization, and dynamic conformational changes in real-time.

The synthesis of diverse molecular scaffolds from amino acid-derived building blocks is recognized as an efficient strategy for generating lead-like compounds for drug discovery. rsc.org By exploring novel chemical space beyond what is offered by the 20 canonical amino acids, scientists can address biological targets that have been historically difficult to modulate. acs.orgsit.edu.cn

Classification and Structural Considerations of Tyrosine Derivatives

Tyrosine derivatives can be systematically classified based on the location of the chemical modification. The target compound of this article, Tyrosine, 2,5-dihydroxy-alpha-methyl- , is a complex analogue featuring modifications at two distinct locations: the aromatic ring and the α-carbon of the amino acid backbone.

The primary classes of tyrosine derivatives include:

Aromatic Ring Substitutions: These involve the addition, removal, or replacement of groups on the phenyl ring. Examples include halogenation (e.g., 3-Fluoro-L-tyrosine), additional hydroxylation (e.g., L-DOPA), or nitration (e.g., 3-Nitro-L-tyrosine). chemicalbook.com The position and nature of the substituent drastically alter the electronic properties and steric profile of the side chain.

Backbone Modifications: These alterations affect the core amino acid structure. A key example is α-alkylation, such as the addition of a methyl group to the α-carbon to create α-methyl-tyrosine. nih.govnih.gov This modification introduces a chiral center and sterically hinders peptide bond rotation, often imparting resistance to enzymatic cleavage.

Side Chain Linker Modifications: The phenolic hydroxyl group can be used as a chemical handle for attaching other molecules or protecting groups (e.g., O-Benzyl-L-tyrosine). chemicalbook.com

Terminal Group Modifications: The N-terminal amino group (e.g., N-Acetyl-L-tyrosine) or the C-terminal carboxyl group (e.g., L-Tyrosine methyl ester) can be modified, which is common in peptide synthesis and prodrug strategies. chemicalbook.com

Tyrosine, 2,5-dihydroxy-alpha-methyl- belongs to the first two classes simultaneously. The "2,5-dihydroxy" moiety represents a significant ring substitution, converting the phenol into a hydroquinone-like structure. The "alpha-methyl" group is a backbone modification. This dual functionalization creates a highly complex analogue with predicted properties distinct from the parent molecule.

CompoundStructureClass of DerivativeKey Structural Features
L-Tyrosine Parent Compoundp-hydroxybenzyl side chain
α-Methyl-p-tyrosine Backbone ModificationMethyl group at the α-carbon
Tyrosine, 2,5-dihydroxy-alpha-methyl- Ring Substitution & Backbone ModificationHydroxyl groups at C2 and C5; Methyl group at the α-carbon

Overview of Research Approaches for Complex Amino Acid Analogues

The investigation of novel, complex amino acid analogues like Tyrosine, 2,5-dihydroxy-alpha-methyl- requires a multidisciplinary approach encompassing organic synthesis, peptide chemistry, and advanced analytical techniques.

Synthesis: The creation of such analogues is a significant challenge. Synthetic strategies often involve multi-step procedures starting from simpler precursors. For incorporating these analogues into peptides, solid-phase peptide synthesis (SPPS) is a common and powerful technique. acs.org This method involves anchoring a protected amino acid to a solid resin support and sequentially adding new amino acids. The synthesis of a dually modified analogue like the subject compound would require the prior synthesis of the monomer with appropriate protecting groups (e.g., Fmoc for the amine, and others for the hydroxyl groups) that are compatible with the SPPS workflow. acs.orgacs.org

Analysis and Characterization: Once synthesized, the structure and purity of the analogue and any resulting peptides must be rigorously confirmed. Standard analytical methods for this purpose include:

Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure and connectivity of atoms.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) are essential for purifying the compound and analyzing its purity. researchgate.netaltabioscience.com

Functional Investigation: To understand the biological implications of the structural modifications, researchers employ a variety of methods. If the analogue is incorporated into a peptide or protein, its effect on structure can be studied using circular dichroism or X-ray crystallography. Its impact on function can be assessed through enzyme kinetics assays, binding studies, or cell-based assays. nih.gov For an analogue like Tyrosine, 2,5-dihydroxy-alpha-methyl- , initial studies might investigate its potential as an enzyme inhibitor, particularly for enzymes involved in tyrosine metabolism, given that the related compound α-methyl-p-tyrosine is a known inhibitor of tyrosine hydroxylase. wikipedia.orgwikipedia.org Computational methods, such as molecular dynamics simulations, can also be used to predict how the analogue might influence peptide conformation and protein interactions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-(2,4,5-trihydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO5/c1-10(11,9(15)16)4-5-2-7(13)8(14)3-6(5)12/h2-3,12-14H,4,11H2,1H3,(H,15,16)/t10-/m0/s1

InChI Key

HHXDZOBGVZKIJO-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1O)O)O)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1O)O)O)(C(=O)O)N

Synonyms

2-methyl-3-(2,4,5-trihydroxyphenyl)alanine
2-methyl-3-(2,4,5-trihydroxyphenyl)alanine hydrochloride, (D-Tyr)-isomer
2-methyl-3-(2,4,5-trihydroxyphenyl)alanine hydrochloride, (DL-Tyr)-isomer
2-methyl-3-(2,4,5-trihydroxyphenyl)alanine hydrochloride, (L-Tyr)-isomer
2-methyl-3-(2,4,5-trihydroxyphenyl)alanine, (L-Tyr)-isomer
MTHPA

Origin of Product

United States

Biosynthesis and Theoretical Mechanistic Pathways of Tyrosine, 2,5 Dihydroxy Alpha Methyl

Proposed Enzymatic Mechanisms for Alpha-Methylation on Tyrosine Precursors

The introduction of a methyl group at the alpha-carbon of an amino acid is a challenging biochemical transformation due to the unactivated nature of the Cα-H bond. This modification fundamentally alters the stereochemistry and conformational flexibility of the amino acid residue.

Role of Methyltransferase Enzymes in Site-Specific Amino Acid Modification

The transfer of a methyl group in biological systems is predominantly catalyzed by a class of enzymes known as methyltransferases. These enzymes typically utilize S-adenosylmethionine (SAM) as the primary methyl donor. nih.gov While methylation is common on the side chains of amino acids like lysine and arginine, methylation at the alpha-carbon is a rarer event often requiring specialized enzymatic machinery. nih.gov

Radical SAM enzymes represent a superfamily of proteins capable of catalyzing a wide range of challenging chemical reactions, including the methylation of unreactive carbon centers. wikipedia.org These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. acs.org This radical can initiate catalysis by abstracting a hydrogen atom from the substrate, creating a substrate radical that can then be methylated.

A proposed mechanism for the alpha-methylation of a tyrosine precursor would involve a radical SAM methylase. The 5'-deoxyadenosyl radical would abstract the hydrogen atom from the alpha-carbon of tyrosine, generating a tyrosine-α-radical. A second molecule of SAM would then serve as the methyl donor to this radical intermediate, yielding α-methyl-tyrosine. wikipedia.org

Enzyme ClassCofactor/Co-substrateTypical ReactionRelevance to Proposed Pathway
Radical SAM Methyltransferases[4Fe-4S] cluster, S-adenosylmethionine (SAM)Methylation of unactivated C-H bondsProposed to catalyze the key Cα-methylation step on a tyrosine precursor.
Protein Lysine/Arginine MethyltransferasesS-adenosylmethionine (SAM)Methylation of side-chain nitrogen atomsDemonstrates principle of site-specific amino acid methylation.

Exploration of Stereochemical Control in Alpha-Methylation

Introducing a methyl group at the alpha-carbon creates a chiral center. Therefore, any enzymatic synthesis must exert precise stereochemical control to produce a specific enantiomer. The stereochemical outcome of radical SAM-catalyzed reactions is a subject of detailed mechanistic investigation.

Hypothesized Hydroxylation Processes Yielding the 2,5-Dihydroxyl Moiety

The conversion of the phenyl group of tyrosine into a 2,5-dihydroxyphenyl (homogentisate) moiety requires specific hydroxylase enzymes capable of acting on the aromatic ring. Standard tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis, converts tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), highlighting the high regioselectivity of these enzymes. nih.govresearchgate.net Therefore, achieving a 2,5-dihydroxy configuration would necessitate different enzymatic activities.

Investigation of Hydroxylase Enzymes and Regioselectivity on Aromatic Rings

The selective hydroxylation of aromatic compounds is a key reaction catalyzed by several classes of enzymes, most notably cytochrome P450 monooxygenases (CYPs) and flavin-dependent monooxygenases. nih.govsemanticscholar.org

Cytochrome P450 Monooxygenases: These heme-containing enzymes are known for their broad substrate specificity and their ability to hydroxylate aromatic rings. nih.gov The mechanism involves the activation of molecular oxygen by the heme iron center to form a highly reactive ferryl-oxo species (Compound I), which acts as the primary oxidant. acs.org The regioselectivity of hydroxylation is determined by the orientation of the substrate within the enzyme's active site and the electronic properties of the aromatic ring. nih.govrsc.org

Flavin-Dependent Monooxygenases: This class of enzymes uses a flavin cofactor (FAD or FMN) to activate molecular oxygen. A key reactive intermediate is a C4a-hydroperoxyflavin species, which acts as an electrophile to attack the electron-rich aromatic ring of the substrate. nih.govrug.nl These enzymes often catalyze the ortho- or para-hydroxylation of phenolic compounds. rug.nl Given that the precursor, α-methyl-tyrosine, is a para-substituted phenol (B47542), a flavin-dependent monooxygenase could plausibly catalyze hydroxylation at the C2 position (ortho to the existing hydroxyl group).

Hydroxylase ClassKey Cofactor/Prosthetic GroupReactive Oxygen SpeciesTypical Regioselectivity on Phenols
Cytochrome P450sHeme (Iron)Ferryl-oxo (FeIV=O)Variable, dependent on active site topology.
Flavin-Dependent MonooxygenasesFAD or FMNC4a-hydroperoxyflavinOften ortho- or para- to existing hydroxyl groups.
Pterin-Dependent Aromatic Amino Acid HydroxylasesTetrahydrobiopterin (BH4), IronIron-peroxypterin speciesHighly specific (e.g., meta-hydroxylation for Tyrosine Hydroxylase).

Multi-Step Hydroxylation Pathways to Achieve 2,5-Dihydroxyl Configuration

It is highly probable that the formation of the 2,5-dihydroxy moiety from an α-methyl-tyrosine precursor would occur via a multi-step enzymatic cascade rather than a single reaction. Two primary theoretical pathways can be considered:

Sequential Hydroxylation of α-Methyl-Tyrosine: In this scenario, α-methyl-tyrosine is the initial substrate. The first step could be the ortho-hydroxylation at the C2 position, catalyzed by a flavin-dependent monooxygenase, to yield α-methyl-2,4-dihydroxy-phenylalanine. A second, distinct hydroxylase would then be required to add the final hydroxyl group at the C5 position.

Methylation of a Dihydroxylated Precursor: Alternatively, the hydroxylation events could precede the methylation step. In this pathway, tyrosine would first be converted to 2,5-dihydroxyphenylalanine. This intermediate would then serve as the substrate for the proposed radical SAM α-methyltransferase to produce the final compound.

Both pathways require a specific consortium of enzymes with precise regioselectivity to avoid the formation of other isomers, such as the 3,4-dihydroxy product.

Chemoenzymatic and Synthetic Biology Approaches to Analogous Compound Synthesis

The generation of novel, non-canonical amino acids (ncAAs) like Tyrosine, 2,5-dihydroxy-alpha-methyl- is a major goal of synthetic biology and biocatalysis. nih.govsciencedaily.com De novo synthesis can be approached through purely biological pathways engineered into host organisms or through hybrid chemoenzymatic methods.

Synthetic Biology Approaches: A potential strategy involves creating a custom metabolic pathway in a microbial host such as E. coli. rsc.org This would entail:

Gene Mining: Identifying candidate genes for the required α-methyltransferase and hydroxylases from various organisms.

Pathway Assembly: Assembling these genes into a synthetic operon for expression in the host.

Orthogonal Systems: Utilizing engineered aminoacyl-tRNA synthetase/tRNA pairs to incorporate the novel amino acid directly into proteins in response to a reassigned codon, thereby expanding the genetic code. nih.gov

Chemoenzymatic Approaches: These methods combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov A plausible chemoenzymatic route could involve the chemical synthesis of α-methyl-tyrosine, which is more straightforward than creating the dihydroxylated pattern with chemical methods. nih.gov This chemically synthesized precursor could then be supplied to a whole-cell biocatalyst or an isolated enzyme system containing the necessary hydroxylases to perform the regioselective installation of the two hydroxyl groups, yielding the final product. nih.gov This approach leverages the power of enzymes to perform challenging aromatic oxidation reactions with high fidelity.

Speculative Routes for Non-Enzymatic or Abiotic Formation

While the enzymatic biosynthesis of Tyrosine, 2,5-dihydroxy-alpha-methyl- is not established, its formation can be postulated through non-enzymatic or abiotic pathways. These speculative routes primarily involve the oxidative modification of a plausible precursor, α-methyl-p-tyrosine, driven by reactive oxygen species (ROS). Such reactions are known to occur with tyrosine and other phenolic compounds, suggesting that α-methyl-p-tyrosine could undergo similar transformations under conditions of oxidative stress or in specific chemical environments.

The non-enzymatic hydroxylation of aromatic rings is a well-documented phenomenon. For instance, phenylalanine can be non-enzymatically converted to tyrosine and various dihydroxyphenylalanine isomers in the presence of a cofactor and air. nih.govportlandpress.com This suggests that similar abiotic hydroxylation of α-methyl-p-tyrosine could lead to the formation of dihydroxy derivatives. The primary drivers of these reactions are highly reactive oxygen species, which can be generated through various biological and chemical processes.

Reactive oxygen species such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻) are capable of oxidizing tyrosine and its analogue, L-DOPA, to form melanin precursors. nih.gov It is conceivable that these same reactive species could interact with α-methyl-p-tyrosine. The presence of ROS can lead to the formation of a tyrosyl radical from a tyrosine residue, which can then react with superoxide to form a tyrosine hydroperoxide. researchgate.net A similar mechanism could be proposed for α-methyl-p-tyrosine.

The Fenton reaction, involving hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺), is another potential source of highly reactive hydroxyl radicals (•OH). nih.gov These radicals can readily attack aromatic rings, leading to hydroxylation. In vitro studies have shown that the tyrosine hydroxylase system itself can generate H₂O₂, which, in the presence of Fe²⁺, produces •OH radicals. nih.gov This provides a potential abiotic route for the hydroxylation of tyrosine analogues in specific biological contexts where the components of the Fenton reaction are present.

Based on these principles, a speculative pathway for the non-enzymatic formation of Tyrosine, 2,5-dihydroxy-alpha-methyl- can be proposed. The precursor, α-methyl-p-tyrosine, under conditions of oxidative stress, could be attacked by hydroxyl radicals or other reactive oxygen species. This attack on the aromatic ring could lead to the addition of hydroxyl groups. The specific formation of the 2,5-dihydroxy isomer would depend on the directing effects of the existing substituents on the phenyl ring and the nature of the attacking radical species. While the formation of 3,4-dihydroxy derivatives is common in biological systems, non-enzymatic reactions can be less specific and lead to a variety of isomers, including the 2,5-dihydroxy configuration. nih.gov

The proposed non-enzymatic or abiotic formation of Tyrosine, 2,5-dihydroxy-alpha-methyl- is summarized in the table below. It is important to note that these pathways are speculative and based on the known reactivity of similar phenolic compounds.

PrecursorReactive SpeciesPotential ConditionsProposed Product
α-Methyl-p-tyrosineHydroxyl radical (•OH)Fenton reaction (Fe²⁺ + H₂O₂)Tyrosine, 2,5-dihydroxy-alpha-methyl- and other isomers
α-Methyl-p-tyrosineSinglet oxygen (¹O₂), Superoxide anion (O₂⁻)Photochemical reactions, inflammationTyrosine, 2,5-dihydroxy-alpha-methyl- and other oxidized derivatives
α-Methyl-p-tyrosinePeroxynitrite (ONOO⁻)High levels of nitric oxide and superoxideNitrated and hydroxylated α-methyl-p-tyrosine derivatives

Further research is necessary to validate these speculative pathways and to determine the specific conditions under which the non-enzymatic or abiotic formation of Tyrosine, 2,5-dihydroxy-alpha-methyl- might occur.

Metabolic Transformations and Bioactivity Profiling of Tyrosine, 2,5 Dihydroxy Alpha Methyl

Elucidation of Proposed Catabolic Pathways for Tyrosine, 2,5-dihydroxy-alpha-methyl-

The catabolism of aromatic compounds is a critical biochemical process, and understanding the degradation pathways of synthetic amino acid analogs like Tyrosine, 2,5-dihydroxy-alpha-methyl- is essential for predicting their biological fate and potential pharmacological activity. While direct experimental evidence for the catabolism of this specific compound is limited, plausible pathways can be proposed based on established principles of aromatic amino acid metabolism and the known degradation of structurally similar molecules.

Initial Enzymatic Dehydrogenation and Ring Cleavage Hypotheses

The initial steps in the breakdown of catecholic compounds, such as Tyrosine, 2,5-dihydroxy-alpha-methyl-, are hypothesized to involve enzymatic dehydrogenation followed by oxidative cleavage of the aromatic ring. This process is primarily carried out by a class of enzymes known as dioxygenases. proquest.comnih.gov These enzymes utilize molecular oxygen to break the carbon-carbon bonds within the aromatic ring, a crucial step in converting these stable structures into aliphatic products that can enter central metabolic pathways. proquest.com

There are two major classes of ring-cleaving dioxygenases, distinguished by the position of cleavage relative to the two hydroxyl groups of the catechol ring:

Intradiol Dioxygenases: These enzymes cleave the bond between the two hydroxyl groups (ortho cleavage) and typically contain a non-heme Fe(III) cofactor. proquest.comnih.gov

Extradiol Dioxygenases: These enzymes cleave the bond adjacent to one of the hydroxyl groups (meta cleavage) and usually contain a non-heme Fe(II) or other divalent metal ions. proquest.comnih.gov

The specific mode of ring cleavage for Tyrosine, 2,5-dihydroxy-alpha-methyl- would depend on the substrate specificity of the available dioxygenases. Extradiol dioxygenases are noted for their versatility and ability to act on a wider variety of substrates compared to their intradiol counterparts. nih.gov The catalytic mechanism for both types of enzymes is thought to proceed through similar iron-alkylperoxo intermediates. nih.gov The subsequent breakdown of this intermediate, involving either an alkenyl migration in extradiol enzymes or an acyl migration in intradiol enzymes, determines the final products of the ring fission. nih.gov

A proposed initial catabolic sequence for Tyrosine, 2,5-dihydroxy-alpha-methyl- would likely involve its recognition by a dioxygenase, leading to the oxygenolytic fission of the catechol ring. The presence of the alpha-methyl group may influence the binding and orientation of the substrate within the enzyme's active site, potentially favoring one cleavage pathway over the other.

Downstream Metabolite Identification and Flux Analysis

Following the initial ring cleavage, the resulting aliphatic product would undergo a series of further enzymatic reactions to be fully metabolized. While specific downstream metabolites for Tyrosine, 2,5-dihydroxy-alpha-methyl- have not been experimentally determined, insights can be drawn from the metabolism of related compounds. For instance, the metabolism of methyldopa, another alpha-methylated dihydroxyphenylalanine derivative, involves several metabolic transformations. ahajournals.orgdrugbank.com

To quantitatively understand the flow of carbon through these proposed catabolic pathways, Metabolic Flux Analysis (MFA) would be a powerful tool. creative-proteomics.comwikipedia.org MFA is an experimental technique used to determine the rates of metabolic reactions in a biological system. wikipedia.org By using isotopically labeled substrates, such as ¹³C-labeled Tyrosine, 2,5-dihydroxy-alpha-methyl-, researchers can trace the path of the carbon atoms through the various metabolic intermediates. This allows for the quantification of fluxes through different branches of the catabolic pathway, helping to identify key enzymes and potential metabolic bottlenecks. wikipedia.org Such studies are crucial for a comprehensive understanding of how the cell processes this compound and can provide valuable information for metabolic engineering efforts. creative-proteomics.comwikipedia.org

Investigation of Potential Anabolic Conversions and Derivative Formation

Beyond catabolism, Tyrosine, 2,5-dihydroxy-alpha-methyl- may undergo anabolic transformations, leading to the formation of various derivatives. These processes can significantly alter the compound's biological activity, solubility, and excretion profile.

Enzymatic Conjugation Studies (e.g., Glucuronidation, Sulfation)

Enzymatic conjugation is a major pathway for the metabolism of xenobiotics and some endogenous compounds. For catecholic molecules like Tyrosine, 2,5-dihydroxy-alpha-methyl-, glucuronidation and sulfation are highly probable conjugation reactions.

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid to the substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more water-soluble and readily excreted. The metabolism of methyldopa, for example, results in the formation of glucuronide conjugates. nih.gov

Sulfation: This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the substrate. nih.gov Sulfation of catechols can lead to the formation of mono-O-sulfates. nih.gov For instance, the primary metabolite of methyldopa in plasma is its mono-O-sulfate conjugate. drugbank.comnih.gov The sulfation of catechols can be regioselective, with the position of sulfation influenced by the specific sulfotransferase involved and the structure of the substrate. nih.govdobroka.hu

Conjugation ReactionEnzyme FamilyCo-substrateExpected Product
GlucuronidationUDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidGlucuronide conjugate
SulfationSulfotransferases (SULTs)3'-phosphoadenosine-5'-phosphosulfate (PAPS)Sulfate conjugate

Pathways to Oligomeric or Polymeric Forms

Catechol-containing compounds, including dihydroxyphenylalanine derivatives, are known to undergo oxidation to form reactive quinones. researchgate.net These quinones can then participate in polymerization reactions to form melanin-like oligomers and polymers. researchgate.netnih.gov The oxidation of catechols can be initiated by enzymes like catechol oxidase, leading to the formation of o-benzoquinones. researchgate.net These intermediates can then undergo a series of reactions, including spontaneous polymerization, to form complex, heterogeneous polymers. researchgate.netnih.gov

The presence of the alpha-methyl group in Tyrosine, 2,5-dihydroxy-alpha-methyl- may influence the rate and nature of this polymerization process. The formation of such oligomeric or polymeric forms could have significant biological implications, potentially altering the compound's bioavailability and bioactivity. The synthesis of polymers from 2,5-dihydroxyphenylalanine has been reported, indicating the potential for this class of compounds to form polymeric structures. acs.org

Comparative Metabolic Intermediates with Related Dihydroxylated Phenylalanine Derivatives

A comparative analysis of the metabolic intermediates of Tyrosine, 2,5-dihydroxy-alpha-methyl- with those of other dihydroxylated phenylalanine derivatives can provide valuable insights into its metabolic fate. A particularly relevant compound for comparison is methyldopa (α-methyl-3,4-dihydroxyphenylalanine).

Methyldopa is extensively metabolized, and its known metabolites can serve as a guide for predicting the metabolites of Tyrosine, 2,5-dihydroxy-alpha-methyl-. The major circulating metabolite of methyldopa is α-methyldopa mono-O-sulfate. drugbank.com Other metabolites include 3-O-methyl-α-methyldopa, 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine, which are further conjugated to form sulfate conjugates. drugbank.com

Parent CompoundKnown Metabolic IntermediatesMetabolic Pathway
Methyldopa (α-methyl-3,4-dihydroxyphenylalanine)α-methyldopa mono-O-sulfateSulfation
3-O-methyl-α-methyldopaO-methylation
3,4-dihydroxyphenylacetoneTransamination/Decarboxylation
α-methyldopamineDecarboxylation
3-O-methyl-α-methyldopamineO-methylation/Decarboxylation

Given the structural similarities, it is plausible that Tyrosine, 2,5-dihydroxy-alpha-methyl- would undergo similar metabolic transformations, including sulfation, O-methylation, decarboxylation, and the formation of a corresponding phenylacetone derivative. However, the different positioning of the hydroxyl groups (2,5- vs. 3,4-) would likely result in different regioisomers of the conjugated and methylated metabolites. Furthermore, the downstream products of ring cleavage would also differ due to the initial positioning of the hydroxyl groups.

Another relevant comparison is with 3,4-dihydroxyphenylalanine (DOPA) , the non-methylated analog. The hydroxylation of tyrosine can lead to the formation of DOPA. nih.govresearchgate.net The metabolism of DOPA is a central pathway in catecholamine biosynthesis. nih.gov While Tyrosine, 2,5-dihydroxy-alpha-methyl- is not a direct precursor to catecholamines due to the alpha-methyl group, the enzymatic machinery involved in DOPA metabolism, such as DOPA decarboxylase and catechol-O-methyltransferase (COMT), could potentially act on this synthetic analog.

Molecular Mechanisms of Action and Enzymatic Interactions of Tyrosine, 2,5 Dihydroxy Alpha Methyl

Effects on Aromatic Amino Acid Hydroxylases and Related Regulatory Proteins

Aromatic amino acid hydroxylases are a family of enzymes, including tyrosine hydroxylase, that are critical for the synthesis of neurotransmitters. These enzymes utilize a tetrahydropterin cofactor and iron to hydroxylate aromatic amino acids.

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). The activity of TH is tightly regulated, in part through feedback inhibition by catecholamines which compete with the necessary tetrahydrobiopterin cofactor.

Compounds that are structurally similar to the native substrate, L-tyrosine, can act as inhibitors of TH. A well-documented example is α-methyl-p-tyrosine (metirosine), which acts as a competitive inhibitor of the enzyme. Given the structure of Tyrosine, 2,5-dihydroxy-alpha-methyl-, an analog of L-DOPA, it is theoretically plausible that it could interact with the active site of TH. However, specific studies detailing the inhibitory or allosteric modulation effects of Tyrosine, 2,5-dihydroxy-alpha-methyl- on tyrosine hydroxylase are not extensively available. Its dihydroxy-substituted ring differs significantly from the single hydroxyl group of tyrosine, which may influence its binding affinity and inhibitory potential compared to direct tyrosine analogs.

Substrate mimicry is a common mechanism for enzyme inhibition, where a compound structurally resembles the natural substrate and competes for binding to the enzyme's active site. Tyrosine hydroxylase is specific for L-tyrosine, but other phenylalanine derivatives can interact with the active site.

Tyrosine, 2,5-dihydroxy-alpha-methyl- possesses the core structure of an amino acid with a substituted phenyl ring, similar to tyrosine and L-DOPA. This structural similarity suggests a potential for competitive binding at the active site of tyrosine hydroxylase. The presence of the alpha-methyl group is a key feature found in other enzyme inhibitors, such as α-methyl-p-tyrosine, which enhances their inhibitory action. While this suggests a basis for competitive inhibition, detailed kinetic studies providing specific binding constants (e.g., Kᵢ or IC₅₀ values) for Tyrosine, 2,5-dihydroxy-alpha-methyl- with tyrosine hydroxylase are not readily found in the reviewed scientific literature.

Modulation of Catecholamine Pathway Enzymes

The catecholamine synthesis pathway involves a cascade of enzymatic reactions following the initial step catalyzed by tyrosine hydroxylase.

Aromatic L-amino acid decarboxylase (AADC), often referred to as DOPA decarboxylase, is the second enzyme in the catecholamine synthesis pathway. It catalyzes the conversion of L-DOPA to dopamine. The compound α-methyl-DOPA is a known inhibitor of AADC.

Tyrosine, 2,5-dihydroxy-alpha-methyl- is a direct structural analog of α-methyl-DOPA. Based on this close structural relationship, it is highly probable that it also acts as a substrate and/or inhibitor of DOPA decarboxylase. The alpha-methyl group in α-methyl-DOPA interferes with the normal decarboxylation process. Therefore, it is hypothesized that Tyrosine, 2,5-dihydroxy-alpha-methyl- would competitively inhibit the conversion of L-DOPA to dopamine. However, specific experimental investigations confirming and quantifying this interaction are not widely documented.

Following the synthesis of dopamine, two further enzymes can act in the catecholamine pathway. Dopamine beta-hydroxylase (DBH) is a copper-containing enzyme that converts dopamine into norepinephrine. Phenylethanolamine N-methyltransferase (PNMT) then catalyzes the final step, the methylation of norepinephrine to form epinephrine, using S-adenosylmethionine as a methyl donor.

Currently, there is a lack of specific research in the available literature detailing the interactions of Tyrosine, 2,5-dihydroxy-alpha-methyl- with either dopamine beta-hydroxylase or phenylethanolamine N-methyltransferase. The substrate specificity of these enzymes is quite defined, and while the compound shares the basic phenylethylamine structure, the effects of its specific substitutions (alpha-methyl, 2,5-dihydroxy) on binding or catalysis by DBH and PNMT have not been characterized.

Interactions with Tyrosinase and Melanogenesis Pathway Components

Melanogenesis is the process of producing melanin pigments, which is initiated by the enzyme tyrosinase.

Tyrosinase is a multifunctional copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black-brown eumelanin or reddish-yellow pheomelanin.

Many phenolic and catecholic compounds can interact with tyrosinase, often acting as inhibitors. Tyrosine, 2,5-dihydroxy-alpha-methyl-, as a dihydroxyphenylalanine derivative, has a structure that suggests a potential to bind to the tyrosinase active site. It could potentially act as a competitive inhibitor by competing with L-tyrosine or L-DOPA, or possibly as an alternative substrate. However, specific experimental studies examining the effect of Tyrosine, 2,5-dihydroxy-alpha-methyl- on tyrosinase activity and its subsequent impact on the melanogenesis pathway are not present in the surveyed scientific literature.

Data Tables

Due to the limited availability of specific quantitative research on Tyrosine, 2,5-dihydroxy-alpha-methyl- in the scientific literature, data tables for kinetic parameters such as Kᵢ and IC₅₀ values cannot be provided at this time.

Information regarding the chemical compound "Tyrosine, 2,5-dihydroxy-alpha-methyl-" is not available in the reviewed scientific literature.

Following a comprehensive search of available scientific databases and literature, no research findings, data, or publications pertaining specifically to the chemical compound "Tyrosine, 2,5-dihydroxy-alpha-methyl-" were identified. Consequently, the requested article detailing its molecular mechanisms of action, enzymatic interactions, influence on protein tyrosine kinases, and receptor binding affinities cannot be generated.

The initial search strategy included broad and specific queries for the specified compound and its potential interactions with biological systems. However, these searches did not yield any relevant results. The scientific literature extensively covers related compounds, such as methyldopa (α-methyl-3,4-dihydroxy-L-phenylalanine) and α-methyl-p-tyrosine, but information on the 2,5-dihydroxy-alpha-methyl isomer of tyrosine appears to be absent.

Therefore, the sections and subsections outlined in the request, including:

Receptor Binding Affinities and Functional Antagonism/Agonism Studies

cannot be addressed due to the lack of available data for "Tyrosine, 2,5-dihydroxy-alpha-methyl-". No data tables or detailed research findings could be compiled as no primary or secondary sources mentioning this specific compound were located.

Cellular Distribution and Subcellular Trafficking Research of Tyrosine, 2,5 Dihydroxy Alpha Methyl

Intracellular Accumulation and Compartmentalization Analysis

Upon entering the cell, alpha-Methyl-p-tyrosine's primary site of action is the cytosol, where it inhibits the enzyme tyrosine hydroxylase, the rate-limiting step in the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine. wikipedia.orgtaylorandfrancis.comnih.gov Studies using in vivo microdialysis in rat brains have shown that local administration of AMPT into specific brain regions, such as the nucleus accumbens and dorsal striatum, leads to a significant reduction in extracellular dopamine levels. researchgate.netnih.gov This indicates that the compound readily accumulates in the cytosol of dopaminergic neurons to exert its inhibitory effect on dopamine formation. researchgate.netnih.gov

The accumulation is not uniform across all cell types and is heavily dependent on the expression of specific transporters. The primary mechanism of action for AMPT is the competitive inhibition of tyrosine hydroxylase, which prevents the conversion of tyrosine to L-DOPA. wikipedia.org This interaction occurs within the cytosolic compartment of catecholaminergic neurons. While the majority of tyrosine hydroxylase is found in the cytosol (~80% in SH-SY5Y cells), a significant portion (~20%) is also associated with membranes. nih.gov This suggests that while AMPT's main accumulation and function are cytosolic, its effects might also be relevant at or near cellular membranes where its target enzyme is present.

Furthermore, studies on other neurotoxic compounds, such as MPP+, have highlighted the importance of subcellular compartmentalization in determining cellular fate. In adrenal chromaffin cells, MPP+ is sequestered into chromaffin vesicles along with catecholamines, which prevents its toxic interaction with mitochondria. nih.gov This principle of vesicular sequestration could potentially influence the effective intracellular concentration and functional impact of compounds like AMPT in neurons that possess such storage vesicles.

Characterization of Membrane Transporter Interactions and Efflux Systems

The entry of alpha-Methyl-p-tyrosine and its analogs into cells is not primarily through passive diffusion but is mediated by specific protein transporters. Extensive research has identified the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, as the key transporter for AMPT and its derivatives, such as 3-fluoro-l-α-methyl-tyrosine (FAMT). nih.govresearchgate.netsnmjournals.org LAT1 is a sodium-independent antiporter that transports large neutral amino acids with branched or aromatic side chains, including tyrosine, phenylalanine, and L-DOPA. frontiersin.orgsolvobiotech.com

The interaction between alpha-methylated tyrosine analogs and LAT1 is specific and competitive. Studies using Xenopus oocytes and various cell lines have demonstrated that FAMT is specifically transported by LAT1 with minimal interaction with other transporters like LAT2. nih.govsnmjournals.org The α-methyl group on the amino acid is a key structural determinant for this LAT1 selectivity. snmjournals.orgnih.gov This high specificity for LAT1, which is often overexpressed in malignant tumors, is the basis for the use of radiolabeled FAMT ([¹⁸F]FAMT) as a tumor-specific imaging agent in Positron Emission Tomography (PET). nih.govnih.gov

Table 1: Kinetic and Specificity Data for LAT1-Mediated Transport of alpha-Methyl-tyrosine Analogs
CompoundTransporterInteraction TypeKinetic Parameter (Km)Key Finding
[¹⁴C]FAMTLAT1Substrate72.7 ± 11.0 μMSpecific and saturable transport by LAT1. nih.gov
l-α-methyl-tyrosineLAT1SubstrateNot specifiedWell transported by LAT1, but not LAT2. snmjournals.org
l-tyrosineLAT1 & LAT2SubstrateNot specifiedTransported by both LAT1 and LAT2. snmjournals.org
α-methyl-l-phenylalanineLAT1SubstrateNot specifiedShows significant selectivity for LAT1 over LAT2. nih.gov

Organelle-Specific Distribution and Functional Implications

The primary functional implication of alpha-Methyl-p-tyrosine's subcellular distribution is its targeted inhibition of catecholamine synthesis. The enzyme tyrosine hydroxylase is predominantly located in the cytoplasm of catecholaminergic neurons, with a smaller fraction associated with membranes. nih.govnih.govpnas.org Therefore, the accumulation of AMPT in the cytosol directly places it at its site of action.

The distribution of tyrosine hydroxylase itself is not static. Under basal conditions, it is mostly cytosolic, but upon cellular stimulation (e.g., with muscarine), it can be redistributed to membrane or even nuclear fractions. nih.gov This implies that the efficacy of AMPT could be influenced by the physiological state of the neuron, as the localization of its target enzyme can change.

While the primary target is cytosolic, the principles of subcellular drug distribution suggest that the physicochemical properties of a compound influence its potential to accumulate in other organelles. nih.govnih.govresearchgate.net For instance, lipophilic and cationic compounds tend to accumulate in mitochondria due to the negative mitochondrial membrane potential. nih.gov Although AMPT is not strongly lipophilic, its distribution into other organelles cannot be entirely ruled out and could contribute to secondary or off-target effects.

The functional consequence of AMPT's interaction with the vesicular monoamine transporter-2 (VMAT-2) is also an area of interest. Research suggests that by inhibiting the synthesis of new dopamine, AMPT can paradoxically increase the transport of existing dopamine by VMAT-2, affecting the vesicular loading of neurotransmitters. wikipedia.org This highlights that the functional implications of AMPT's presence in the cell extend beyond simple enzyme inhibition and involve complex interactions with other components of the neurotransmitter machinery, such as storage vesicles.

Table 2: Subcellular Localization and Functional Implications of alpha-Methyl-p-tyrosine
Subcellular Compartment/OrganelleAssociated Molecule/ProcessObserved/Inferred Role of alpha-Methyl-p-tyrosineFunctional Implication
CytosolTyrosine Hydroxylase (TH)Primary site of accumulation and action.Inhibition of the rate-limiting step of catecholamine synthesis. wikipedia.orgtaylorandfrancis.com
Cell MembraneL-type Amino Acid Transporter 1 (LAT1)Mediates cellular uptake.Determines intracellular concentration and cell-type specificity. nih.govsnmjournals.org
Synaptic VesiclesVesicular Monoamine Transporter 2 (VMAT-2)Indirectly modulates dopamine transport into vesicles.Alters the storage and dynamics of newly synthesized versus existing dopamine pools. wikipedia.org
Mitochondria(Potential for off-target accumulation)No direct evidence of significant accumulation.The sequestration of similar compounds in vesicles may prevent mitochondrial toxicity. nih.gov

Sophisticated Analytical Techniques for Tyrosine, 2,5 Dihydroxy Alpha Methyl Characterization

Chromatographic Separations Coupled with Advanced Detection Methods

Chromatographic techniques are fundamental to the separation and analysis of "Tyrosine, 2,5-dihydroxy-alpha-methyl-" from complex mixtures. When coupled with highly sensitive and selective detectors, these methods offer robust platforms for both qualitative and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) stands as a powerful tool for the definitive identification and quantification of "Tyrosine, 2,5-dihydroxy-alpha-methyl-". This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

In a typical HPLC-MS/MS workflow, the sample containing "Tyrosine, 2,5-dihydroxy-alpha-methyl-" is first subjected to a protein precipitation step, if in a biological matrix, to remove larger molecules. The resulting supernatant is then injected into the HPLC system. Chromatographic separation is often achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., acetic acid or formic acid) and an organic modifier like acetonitrile. nih.gov This separation is crucial for resolving the analyte of interest from other sample components.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for polar molecules like amino acids. In the mass spectrometer, the parent ion of "Tyrosine, 2,5-dihydroxy-alpha-methyl-" is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The detection of these specific parent-product ion transitions provides a high degree of certainty for structural confirmation and enables accurate quantification, even at low concentrations. A sensitive and selective LC-MS-MS method for the isolation and quantification of a similar compound, alpha-methyltyrosine, from human plasma has been successfully developed and validated. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for the Analysis of "Tyrosine, 2,5-dihydroxy-alpha-methyl-"

ParameterExample Condition
HPLC System Agilent 1100 or equivalent
Column MetaChem MonoChrom C18 (2.0 mm x 50 mm; 5 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Flow Rate 1 mL/min
Injection Volume 10 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

This table is for illustrative purposes and specific parameters would require optimization.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, owing to the use of smaller particle size columns (sub-2 µm). When coupled with electrochemical or fluorescence detectors, UPLC provides highly sensitive methods for the analysis of "Tyrosine, 2,5-dihydroxy-alpha-methyl-".

Electrochemical detection is inherently suitable for compounds that can be oxidized or reduced, such as the dihydroxy-substituted aromatic ring of "Tyrosine, 2,5-dihydroxy-alpha-methyl-". This detection method can offer exceptional sensitivity and selectivity for electroactive compounds.

Fluorescence detection, on the other hand, often requires derivatization of the amino acid with a fluorescent tagging agent. This process involves a chemical reaction to attach a fluorophore to the "Tyrosine, 2,5-dihydroxy-alpha-methyl-" molecule. While this adds a step to the sample preparation, the resulting increase in sensitivity and selectivity can be substantial, allowing for the detection of trace amounts of the compound. Novel fluorescent chiral probes have been developed for the recognition of amino functional groups, enabling their analysis via UPLC with fluorescence detection. researchgate.net

High-Resolution Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of "Tyrosine, 2,5-dihydroxy-alpha-methyl-".

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for confirming the chemical structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. For "Tyrosine, 2,5-dihydroxy-alpha-methyl-", specific chemical shifts would be expected for the aromatic protons, the benzylic protons, the methyl group, and the alpha-carbon. Spectral data for the related compound, alpha-methyl-tyrosine, is available and serves as a reference for interpreting the spectra of its dihydroxy derivative. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the O-H stretching of the hydroxyl and carboxylic acid groups, the N-H stretching of the amine, the C=O stretching of the carboxylic acid, and the C=C stretching of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the dihydroxy-substituted aromatic ring in "Tyrosine, 2,5-dihydroxy-alpha-methyl-" will result in a characteristic UV absorption spectrum. This technique can be used for quantitative analysis and to provide information about the electronic structure of the molecule.

Table 2: Expected Spectroscopic Features for "Tyrosine, 2,5-dihydroxy-alpha-methyl-"

TechniqueExpected Features
¹H NMR Signals for aromatic protons, benzylic protons (CH₂), methyl protons (CH₃), and the amine proton (NH₂).
¹³C NMR Resonances for aromatic carbons, the benzylic carbon, the methyl carbon, the alpha-carbon, and the carbonyl carbon.
FT-IR (cm⁻¹) Broad O-H stretch (hydroxyl and carboxylic acid), N-H stretch (amine), C=O stretch (carboxylic acid), C=C stretch (aromatic).
UV-Vis (nm) Absorption maxima characteristic of a dihydroxy-substituted benzene ring.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

"Tyrosine, 2,5-dihydroxy-alpha-methyl-" contains a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers can have different pharmacological activities, it is crucial to determine the enantiomeric purity of the compound.

Chiral Chromatography , particularly chiral HPLC, is the most widely used method for separating enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are available, and the selection of the appropriate column and mobile phase is critical for achieving successful separation. The separation of α-Methyl-m-Tyrosine enantiomers has been demonstrated on a CHIROBIOTIC® T column, highlighting the applicability of this approach. sigmaaldrich.com Chiral separations are dependent on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. bgb-analytik.com

Spectropolarimetry is a technique that measures the rotation of plane-polarized light by a chiral molecule in solution. Each enantiomer will rotate the light to an equal but opposite degree. This technique can be used to determine the optical rotation of a sample and, if the specific rotation of the pure enantiomer is known, to calculate the enantiomeric excess.

Microanalytical Techniques for Trace Level Detection in Complex Matrices

The detection and quantification of "Tyrosine, 2,5-dihydroxy-alpha-methyl-" at very low concentrations in complex biological matrices, such as plasma or urine, require highly sensitive and selective microanalytical techniques. As previously mentioned, LC-MS/MS is a prime example of such a technique. nih.gov Its ability to selectively monitor for specific parent-product ion transitions allows for the detection of the analyte with minimal interference from the matrix, enabling accurate quantification at the picogram to nanogram level. This is particularly important for pharmacokinetic and metabolic studies where compound concentrations can be very low.

Investigation in Cellular and In Vitro Biological Models of 2,5-dihydroxy-alpha-methyl-Tyrosine

Extensive research into the specific chemical compound "Tyrosine, 2,5-dihydroxy-alpha-methyl-" and its effects on cellular and in vitro biological models has yielded limited publicly available data. Scientific literature predominantly focuses on related compounds, such as alpha-methyl-p-tyrosine, which acts as an inhibitor of tyrosine hydroxylase and has been studied for its effects on catecholamine synthesis. However, information directly pertaining to the 2,5-dihydroxy-alpha-methyl- variant is not sufficiently detailed in existing research to fulfill the specific requirements of the requested article.

Therefore, a comprehensive and scientifically accurate article structured around the provided outline for "Tyrosine, 2,5-dihydroxy-alpha-methyl-" cannot be generated at this time due to the absence of specific research findings on its impact on cellular growth kinetics, differentiation, intracellular signaling, and stress responses. Further investigation and specific experimental data on this particular compound are required to provide the detailed analysis requested.

Investigation in Cellular and in Vitro Biological Models

Interactions with Subcellular Structures and Organelle Function

Extensive literature searches did not yield specific data on the interactions of 2,5-dihydroxy-alpha-methyl-tyrosine with subcellular structures or its effects on organelle function. Research into the subcellular localization and the direct impact of this specific compound on organelles such as mitochondria, the endoplasmic reticulum, the nucleus, or the Golgi apparatus has not been documented in the available scientific literature.

While studies on structurally related compounds exist, the unique positioning of the hydroxyl groups and the alpha-methyl group in 2,5-dihydroxy-alpha-methyl-tyrosine means that data from other molecules cannot be reliably extrapolated. For instance, research on alpha-methyldopa (3,4-dihydroxy-alpha-methyl-phenylalanine), a different isomer, has shown that it can influence the relative volumes of mitochondria and myofibrils in myocardial cells. ahajournals.orgahajournals.org However, these findings are specific to alpha-methyldopa and its particular mechanism of action and cannot be attributed to 2,5-dihydroxy-alpha-methyl-tyrosine.

Therefore, there is currently a gap in the scientific understanding of how 2,5-dihydroxy-alpha-methyl-tyrosine is distributed within a cell and how it may modulate the function of various organelles. Future in vitro and cellular biological studies would be necessary to elucidate these aspects of its activity.

Q & A

Q. What are the established synthetic routes for 2,5-dihydroxy-alpha-methyl-tyrosine, and how do their efficiencies compare?

Methodological Answer: The compound can be synthesized via pinacolinamide-enabled C–H dimethylation , which allows regioselective introduction of methyl groups to tyrosine derivatives . Traditional methods like peptide coupling or enzymatic modification are less efficient (yields <50%) compared to transition-metal-catalyzed C–H activation (yields ~70–85%). Key parameters include solvent polarity (e.g., DMF for solubility) and temperature control (60–80°C). Comparative efficiency tables should include reaction time, yield, and purity metrics .

Q. Which spectroscopic techniques are optimal for characterizing 2,5-dihydroxy-alpha-methyl-tyrosine?

Methodological Answer: Use a combination of 1H/13C NMR to confirm methyl group positioning and hydroxyl substitution patterns (δ 2.1–2.5 ppm for α-methyl; δ 6.7–7.1 ppm for aromatic protons) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11H16N2O5 requires m/z 256.1056). IR spectroscopy identifies hydroxyl stretches (3200–3400 cm⁻¹). X-ray crystallography is recommended for absolute stereochemical confirmation .

Q. What in vitro models are suitable for initial bioactivity evaluation?

Methodological Answer: Use MTT assays to assess cytotoxicity in melanoma cell lines (e.g., B16F10), as the compound’s structural similarity to tyrosine derivatives suggests potential melanogenesis modulation . Pair with Western blotting for tyrosinase (TYR) and TRP-1/TRP-2 expression analysis. Include positive controls like α-MSH and negative controls (DMSO vehicle) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing 2,5-dihydroxy-alpha-methyl-tyrosine derivatives be addressed?

Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd/SPRIX systems) to control α-methyl stereochemistry . For dihydroxy positioning, leverage orthogonal protecting groups (e.g., tert-butyldimethylsilyl for 2-OH, benzyl for 5-OH) followed by sequential deprotection. Monitor enantiomeric excess via chiral HPLC .

Q. What strategies resolve contradictory data on the compound’s biological activity across assay systems?

Methodological Answer: Conduct cross-assay validation : Compare results from MTT (cell viability), melanin content assays, and enzymatic inhibition (tyrosinase activity). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify system-specific variables (e.g., pH sensitivity of hydroxyl groups) . Contradictions may arise from differential cell permeability or metabolite interference .

Q. Which computational methods predict interactions between 2,5-dihydroxy-alpha-methyl-tyrosine and biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (InChI:1S/C11H16N2O5...) against tyrosinase (PDB: 5M8Q). Molecular dynamics (MD) simulations (GROMACS) assess binding stability. QSAR models prioritize derivatives with enhanced binding affinity (logP <2.5 for membrane permeability) .

Q. How can oxidative degradation of 2,5-dihydroxy-alpha-methyl-tyrosine during storage be mitigated?

Methodological Answer: Store under inert atmosphere (N2) at –20°C in amber vials to prevent photooxidation. Add antioxidants (0.1% BHT) to aqueous solutions. Monitor degradation via HPLC-UV (λ = 280 nm) with a C18 column, tracking peak area reduction over time .

Methodological Design Tables

Parameter Synthesis (C–H Activation) Traditional Coupling
Yield75–85%40–50%
Reaction Time12–24 h48–72 h
Purity (HPLC)>95%80–90%
Stereochemical ControlHigh (ee >90%)Low (racemic mixtures)
Data derived from comparative studies .
Assay System Key Variable Potential Artifact
MTT (Cell Viability)Mitochondrial activityCompound autofluorescence
Melanin ContentExtracellular vs. intracellularTyrosinase inhibition
Enzymatic (Tyrosinase)Substrate competitionNon-specific binding
Framework for resolving contradictory biological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.